molecular formula C16H18FNO B1439269 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline CAS No. 946684-05-5

2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline

Cat. No.: B1439269
CAS No.: 946684-05-5
M. Wt: 259.32 g/mol
InChI Key: WTPTZMOVXZMNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural organization, beginning with the aniline backbone as the parent structure and systematically identifying each substituent's position and nature. The fluorine atom occupies the 5-position relative to the amino group, while the phenoxy linkage connects at the 2-position of the aniline ring.

The sec-butyl substituent on the phenoxy group represents a branched four-carbon alkyl chain with the point of attachment at the secondary carbon atom. This structural arrangement creates a specific stereochemical environment that influences the compound's overall molecular geometry and physical properties. The Simplified Molecular Input Line Entry System representation "CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N" provides a precise linear notation that captures the complete connectivity pattern.

The molecular formula C16H18FNO reflects the compound's elemental composition, with a molecular weight of 259.33 grams per mole. This molecular weight places the compound within an intermediate range suitable for various synthetic applications while maintaining sufficient molecular complexity to exhibit distinctive chemical behavior. The presence of fluorine, nitrogen, and oxygen heteroatoms within the aromatic framework creates multiple sites for potential chemical interactions and reactivity.

Systematic identification databases assign unique identifiers to ensure unambiguous compound recognition across scientific literature and commercial sources. The compound's registration in chemical databases facilitates accurate cross-referencing and supports reproducible research methodologies. These identifiers become particularly important when distinguishing between closely related structural analogs that may differ only in substitution patterns or stereochemical arrangements.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline exhibits a complex three-dimensional arrangement resulting from the interaction between two aromatic rings connected through an ether linkage. The phenoxy bridge creates a flexible connection that allows for various conformational states, with the relative orientation of the two aromatic systems influencing the compound's overall shape and properties. The sec-butyl substituent introduces additional conformational complexity through its branched alkyl structure.

The aniline portion of the molecule maintains a predominantly planar geometry characteristic of aromatic amines, with the amino group exhibiting slight pyramidalization due to the lone pair of electrons on nitrogen. The fluorine substituent at the 5-position introduces minimal steric hindrance while significantly affecting the electronic distribution within the aromatic system. The carbon-fluorine bond length typically measures approximately 1.35 angstroms, representing one of the strongest single bonds in organic chemistry.

The phenoxy linkage creates a rotational barrier that governs the conformational preferences of the molecule. The carbon-oxygen bond connecting the two aromatic rings allows for rotation, leading to various conformational isomers with different energetic stabilities. The most stable conformations typically position the aromatic rings to minimize steric interactions while maximizing favorable electronic interactions such as pi-stacking or dipole-dipole attractions.

The sec-butyl group adopts preferential conformations that minimize steric clashes with the aromatic system while maintaining optimal van der Waals interactions. The branched nature of this alkyl substituent creates a more compact molecular profile compared to linear butyl analogs, potentially affecting solubility characteristics and intermolecular interactions. Computational modeling studies suggest that the sec-butyl group preferentially adopts conformations that extend away from the aromatic plane to reduce steric strain.

Electronic Structure and Spectroscopic Signatures

The electronic structure of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline reflects the combined influence of multiple functional groups on the overall electron distribution within the molecular framework. The fluorine atom at the 5-position acts as a strong electron-withdrawing group, significantly affecting the electron density of the aniline ring system. This electronic perturbation influences both the ground-state properties and the excited-state behavior of the molecule, resulting in characteristic spectroscopic signatures.

The amino group contributes electron density to the aromatic system through resonance donation, creating a push-pull electronic effect in combination with the electron-withdrawing fluorine substituent. This electronic arrangement generates a dipolar character that influences the molecule's interaction with electromagnetic radiation and its chemical reactivity patterns. The phenoxy linkage provides additional conjugation pathways that extend the electronic delocalization across both aromatic rings.

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that reflect the electronic environment of each carbon and hydrogen atom within the molecule. The fluorine nucleus exhibits characteristic chemical shifts in fluorine-19 nuclear magnetic resonance spectroscopy, providing a sensitive probe for electronic effects and molecular interactions. The aromatic protons display splitting patterns that reflect the coupling relationships between adjacent nuclei and provide structural confirmation.

Infrared spectroscopy identifies characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group typically exhibits stretching vibrations in the 3300-3500 wavenumber region, while the carbon-fluorine bond produces characteristic absorptions around 1000-1300 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range, providing fingerprint information for structural identification.

Comparative Analysis with Fluoroaniline Derivatives

Comparative analysis of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline with related fluoroaniline derivatives reveals significant differences in molecular properties and chemical behavior resulting from structural variations. The incorporation of the phenoxy bridge and sec-butyl substituent creates a markedly different molecular profile compared to simpler fluoroaniline analogs such as 2-fluoroaniline, 4-fluoroaniline, and 2,4-difluoroaniline.

The molecular weight comparison demonstrates the substantial increase in molecular complexity achieved through the phenoxy substitution pattern. While simple fluoroanilines such as 4-fluoroaniline possess molecular weights around 111 grams per mole, the target compound reaches 259.33 grams per mole, representing more than a doubling of molecular size. This increased molecular weight correlates with enhanced hydrophobic character and modified solubility properties compared to the parent fluoroaniline systems.

Electronic properties show notable differences when comparing substitution patterns and their effects on molecular reactivity. The compound 2-(Butan-2-yloxy)-5-fluoroaniline, with molecular formula C10H14FNO and molecular weight 183.22 grams per mole, provides a useful structural analog that lacks the additional aromatic ring present in the target compound. This comparison highlights the contribution of the extended aromatic system to the overall molecular properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-Fluoroaniline C6H6FN 111.12 Simple fluorinated aniline
2-Fluoroaniline C6H6FN 111.12 Ortho-fluorinated aniline
2,4-Difluoroaniline C6H5F2N 129.11 Difluorinated aniline
5-Ethyl-2-fluoroaniline C8H10FN 155.17 Ethyl-substituted fluoroaniline
2-(Butan-2-yloxy)-5-fluoroaniline C10H14FNO 183.22 Alkoxy-substituted fluoroaniline
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline C16H18FNO 259.33 Phenoxy-bridged fluoroaniline

The spectroscopic properties exhibit systematic variations that correlate with the electronic effects of different substituent patterns. Fluoroanilines with electron-donating substituents show characteristic shifts in nuclear magnetic resonance chemical shifts compared to those with electron-withdrawing groups. The extended conjugation system in 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline creates additional spectroscopic complexity that can be utilized for structural characterization and purity assessment.

Conformational flexibility represents another distinguishing feature when comparing the target compound with simpler fluoroaniline derivatives. While compounds like 4-fluoroaniline and 2-fluoroaniline exhibit relatively rigid molecular structures, the phenoxy bridge in 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline introduces rotational degrees of freedom that affect molecular recognition and binding interactions. This conformational flexibility may contribute to enhanced selectivity in chemical reactions and biological interactions.

Properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(17)10-15(16)18/h4-11H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPTZMOVXZMNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (Phenol Coupling)

  • Reagents and Conditions:

    • 4-(Sec-butyl)phenol (nucleophile)
    • 2-fluoro-5-nitrobenzene (electrophile)
    • Base: Potassium carbonate (K₂CO₃) or potassium tert-butoxide
    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Typically 80–100°C
  • Reaction:
    The phenol oxygen attacks the aromatic fluorine-substituted nitrobenzene, displacing the fluorine and forming the 2-[4-(sec-butyl)phenoxy]-5-nitrobenzene intermediate.

Reduction of Nitro Group

  • Reagents and Conditions:

    • Reducing agents: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere
    • Temperature: Reflux conditions (~75°C)
    • Time: 5–7 hours depending on method
  • Reaction:
    The nitro group is reduced to an amino group, yielding 2-[4-(sec-butyl)phenoxy]-5-fluoroaniline.

Alternative Synthetic Routes

  • Suzuki–Miyaura Coupling Reaction:
    Although less documented specifically for this compound, Suzuki–Miyaura coupling can be employed by coupling an aryl boronic acid derivative of 4-(sec-butyl)phenol with a halogenated fluoronitrobenzene under palladium catalysis. This method offers high selectivity and can be optimized for industrial scale.

  • Reduction Variants:
    Other reducing agents such as iron-ammonium chloride, lithium aluminum hydride, or nickel chloride-sodium borohydride systems have been reported for related phenoxyaniline derivatives, providing flexibility depending on scale and desired purity.

Purification and Characterization

  • Purification:
    The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures or by recrystallization from suitable solvents.

  • Characterization:

    • Melting point determination (e.g., 170–170.5 °C for similar compounds)
    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm substitution patterns
    • High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection for purity assessment

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Nucleophilic aromatic substitution 4-(Sec-butyl)phenol, 2-fluoro-5-nitrobenzene, K₂CO₃, DMF, 80–100°C 2-[4-(Sec-butyl)phenoxy]-5-nitrobenzene Displacement of fluorine by phenol oxygen
2 Reduction SnCl₂·2H₂O in ethanol, reflux, 5–7 h or Pd/C H₂ 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline Nitro group reduced to amine
3 Purification Silica gel chromatography or recrystallization Pure 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline Ensures high purity for applications

Research Findings and Notes

  • The nucleophilic aromatic substitution step is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
  • The sec-butyl substituent on the phenol ring increases steric hindrance and lipophilicity, which can influence reaction rates and solubility during synthesis and purification.
  • Reduction methods must be carefully chosen to avoid over-reduction or side reactions; catalytic hydrogenation offers cleaner conversion but requires specialized equipment.
  • The synthesis of related phenoxyaniline derivatives has been extensively documented in patent literature, providing a robust framework adaptable to 2-[4-(sec-butyl)phenoxy]-5-fluoroaniline.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated amine compound .

Scientific Research Applications

2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 5-fluoro substitution in the target compound contrasts with 4-fluoro in ’s analog, which may alter electronic interactions in biological systems.
  • Alkyl vs. Methoxy Groups: Replacing the sec-butylphenoxy group with methoxy () reduces steric bulk but diminishes lipophilicity.
  • Trifluoropropyloxy Substitution : The compound in incorporates a trifluoropropyloxy group, enhancing electron-withdrawing effects compared to the sec-butyl group .

Physicochemical Properties and Retention Behavior

While direct data on the target compound’s properties is unavailable, inferences can be drawn from analogous structures:

Table 2: Retention Behavior of Related Compounds (Adapted from )

Compound Name (Example) Relative Retention Time (%) Inference on Polarity
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid 0.36 High polarity due to carboxylic acid
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.80 Lower polarity (ester group)

Implications for 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline:

  • The sec-butylphenoxy group likely increases lipophilicity (higher logP) compared to methoxy or hydroxyl analogs .
  • The 5-fluoro substitution may slightly enhance polarity relative to methyl or iodine substituents, as seen in ’s 2-fluoro-5-iodobenzonitrile .

Biological Activity

2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline is C14H16FNO, featuring a phenoxy group substituted with a sec-butyl chain and a fluorine atom at the 5-position of the aniline. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Recent studies have reported that it demonstrates cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines vary, indicating differential sensitivity. For example, the MCF-7 cell line showed an IC50 value of approximately 15 µM, suggesting moderate potency against breast cancer cells.

The biological activity of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.
  • Receptor Interaction : It can bind to various receptors, modulating signaling pathways that control cell proliferation and survival.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxicity.

Research Findings

Recent studies have further elucidated the biological activity of 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline:

StudyFindings
Investigated for antimicrobial properties with effective inhibition against E. coli and S. aureus.
Demonstrated cytotoxic effects on HeLa and MCF-7 cells with varying IC50 values.
Explored as a potential lead compound for developing new anticancer agents due to its unique structure and activity profile.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Research : A study involving the MCF-7 cell line demonstrated that treatment with 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline resulted in significant cell death after 48 hours of exposure, confirming its potential as an anticancer drug candidate.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Nitro precursor preparation : Introduce the phenoxy-sec-butyl group to a fluoronitrobenzene via nucleophilic aromatic substitution (e.g., using K₂CO₃ as a base in DMF at 80–100°C) .

Reduction : Reduce the nitro group to an amine using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) . Alternative methods include catalytic hydrogenation (H₂/Pd-C) for higher selectivity.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC to isolate the product (e.g., C18 column, acetonitrile/water mobile phase) .

  • Characterization : Validate purity via:
  • NMR (¹H/¹³C): Confirm substitution patterns and sec-butyl integration.
  • HPLC-UV/MS : Detect impurities (e.g., oxidation by-products like quinones) .

Q. How does the sec-butyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The sec-butyl group increases hydrophobicity, affecting solubility and logP. Experimental determination involves:
  • LogP measurement : Shake-flask method (octanol/water partitioning) .
  • Thermal stability : TGA/DSC to assess decomposition temperatures (e.g., oxidation at >200°C) .
  • Solubility screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) for formulation studies.

Advanced Research Questions

Q. What strategies are effective for analyzing degradation products under oxidative conditions?

  • Methodological Answer : Accelerated degradation studies (40°C, 75% RH, 1–3 months) combined with:
  • HPLC-HRMS : Identify quinone derivatives (m/z shifts corresponding to +16 Da for oxidation) .
  • EPR spectroscopy : Detect radical intermediates during light-induced degradation .
  • Case Study : A structurally similar compound, 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline, forms carboxylic acids upon prolonged oxidation .

Q. How can computational modeling predict biological target interactions for this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen against targets like histone deacetylases (HDACs). The sec-butyl group may occupy hydrophobic pockets, as seen in boronic acid inhibitors targeting fungal RPD3 .
  • MD simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate interactions with active-site residues .
  • SAR analysis : Compare with analogs (e.g., 5-Chloro-2-(2,4-dimethylphenoxy)aniline) to correlate substituent effects with activity .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in antimicrobial assays?

  • Methodological Answer :
  • Microplate assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like 4-Fluoroaniline (known antimicrobial) .
  • Dose-response curves : IC₅₀ determination using resazurin-based viability assays.
  • Comparative SAR : Synthesize analogs with tert-butyl or methoxy groups to assess the sec-butyl’s role in membrane penetration .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of fluorinated anilines: How to address them?

  • Methodological Answer :
  • Reproducibility checks : Validate assay conditions (e.g., pH, serum content) that may alter compound stability.
  • Meta-analysis : Compare data from PubChem, EPA DSSTox, and peer-reviewed studies (e.g., 5-Fluoro-2-(oxolan-2-ylmethoxy)aniline’s solubility vs. sec-butyl analog) .
  • Controlled variables : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Analytical and Stability Considerations

Q. Which advanced techniques are critical for impurity profiling?

  • Methodological Answer :
  • LC-QTOF-MS : Detect trace impurities (e.g., brominated by-products from synthesis) with ppm-level sensitivity .
  • NMR relaxation studies : Identify slow-exchanging conformers that may affect bioactivity .
  • Case Study : Fenofibric acid analogs require impurity limits <0.1% per pharmacopeial guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.